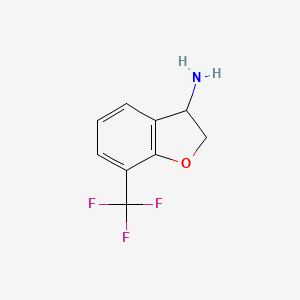
7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in the field of organic chemistryThe trifluoromethyl group is particularly notable for its ability to enhance the stability, lipophilicity, and bioactivity of the molecules it is part of .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzofuran derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride (TBAF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of metal-free conditions and environmentally friendly reagents like sodium trifluoromethanesulfinate (CF3SO2Na) has also been explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated amine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine serves as a building block for the synthesis of more complex fluorinated compounds .
Biology: The compound’s trifluoromethyl group enhances its bioactivity, making it a candidate for the development of biologically active molecules .
Medicine: Fluorinated compounds, including those with trifluoromethyl groups, are often explored for their potential as pharmaceuticals due to their improved metabolic stability and bioavailability .
Industry: In the agrochemical industry, compounds with trifluoromethyl groups are used to develop pesticides and herbicides with enhanced efficacy and environmental stability .
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . For instance, in pharmaceuticals, the compound may inhibit specific enzymes or block receptor sites, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Fipronil: An insecticide with a trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its benzofuran ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H8F3NO |
|---|---|
Poids moléculaire |
203.16 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7H,4,13H2 |
Clé InChI |
YTCQULZGKIRBTI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



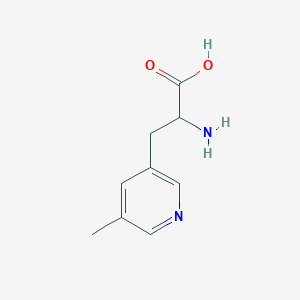
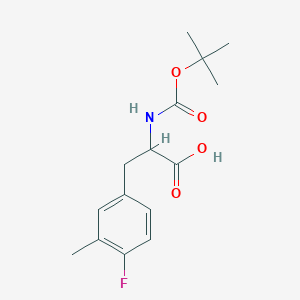
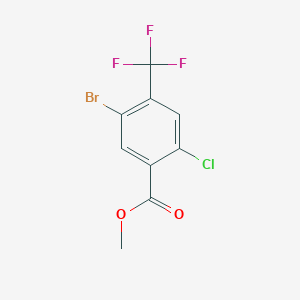

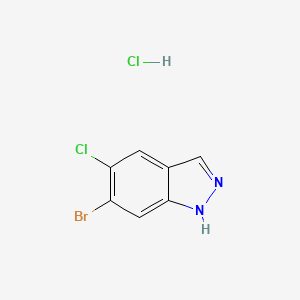
![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)
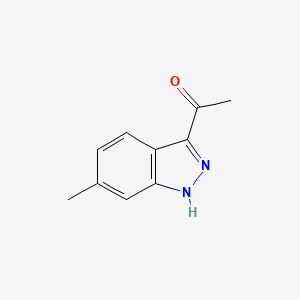

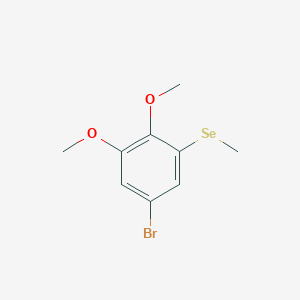

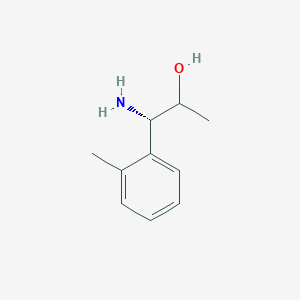
![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)

